molecular formula C14H14O3 B2698491 3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one CAS No. 55047-37-5

3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B2698491
CAS No.: 55047-37-5
M. Wt: 230.263
InChI Key: OLCPVIMTGKFYJC-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a complex organic compound belonging to the class of chromenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multiple steps starting from simpler organic compounds. One common approach is the cyclization of a suitable precursor, such as a hydroxy-substituted benzene derivative, under acidic conditions. The reaction conditions often require the use of strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

  • Oxidation: : Converting the hydroxyl group to a carbonyl group.

  • Reduction: : Reducing the carbonyl group to an alcohol.

  • Substitution: : Replacing a hydrogen atom with another functional group.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of this compound-3-oxide.

  • Reduction: : Formation of 3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-ol.

  • Substitution: : Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology

In biological research, 3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has been studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Medicine

The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its derivatives are being explored for their potential use in treating various diseases.

Industry

In the industry, this compound is used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism by which 3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals, thereby preventing oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

  • 1-Methoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

  • 2-Ethyl-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

  • 3-Methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Uniqueness

3-Hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is unique due to its specific structural features, such as the presence of both hydroxyl and methyl groups at strategic positions. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3-hydroxy-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-8-12(15)7-6-10-9-4-2-3-5-11(9)14(16)17-13(8)10/h6-7,15H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCPVIMTGKFYJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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